Methyl 4-amino-6-fluoropyridine-3-carboxylate;hydrochloride

Description

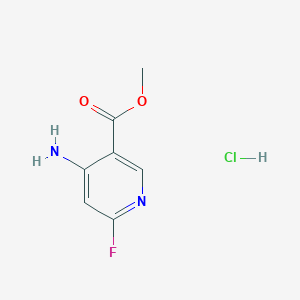

Methyl 4-amino-6-fluoropyridine-3-carboxylate hydrochloride is a pyridine derivative featuring a fluorine atom at position 6, an amino group at position 4, and a methyl carboxylate ester at position 2. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical applications. Pyridine derivatives are widely studied for their roles as intermediates in drug synthesis, agrochemicals, and materials science due to their tunable electronic and steric properties .

Properties

IUPAC Name |

methyl 4-amino-6-fluoropyridine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2.ClH/c1-12-7(11)4-3-10-6(8)2-5(4)9;/h2-3H,1H3,(H2,9,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMMKKSOEOVQPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-amino-6-fluoropyridine-3-carboxylate;hydrochloride is a pyridine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This compound is characterized by the presence of an amino group and a fluorine atom, which can significantly influence its interactions with biological targets.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C7H8ClFN2O2

- Molecular Weight : 194.60 g/mol

- CAS Number : [insert CAS number if available]

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets, including enzymes and receptors. The fluorine atom enhances hydrogen bonding capabilities, while the amino group facilitates electrostatic interactions, potentially increasing the compound's binding affinity and selectivity for specific targets.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

-

Anticancer Activity :

- In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The IC50 values were reported to be lower than those of standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .

- The compound induced apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase 3 .

-

Antimicrobial Properties :

- Preliminary screening indicated that this compound possesses antimicrobial activity against a range of bacterial strains, suggesting potential applications in treating infections .

- Enzyme Inhibition :

Case Studies

Several case studies have investigated the therapeutic applications of this compound:

- Case Study 1 : A study involving the treatment of breast cancer xenografts in mice showed that administration of the compound led to a significant reduction in tumor size compared to control groups. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation markers .

- Case Study 2 : In an antimicrobial efficacy trial, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, supporting its potential as an antimicrobial agent .

Data Table: Biological Activity Summary

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]furan-3-carboxamide is a benzofuran derivative with potential applications in cancer treatment. Research indicates that some benzofuran derivatives exhibit significant cell growth inhibitory effects against various types of cancer cells.

While specific comprehensive data tables and case studies focusing solely on the applications of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]furan-3-carboxamide are not available in the provided search results, related research on benzofuran derivatives offers insight into its potential uses.

One study focused on synthesizing new benzofuran derivatives and assessing their anticancer activity . The researchers tested the compounds against hepatocellular carcinoma (HePG2), mammary gland breast cancer (MCF-7), epithelioid carcinoma cervix cancer (Hela), and human prostate cancer (PC3) cell lines . One compound, compound 8 , showed the highest activity against HePG2 and PC3 cell lines, with an IC50 range of 11–17 µM, compared to DOX (4.17–8.87 µM) . Compound 8 also inhibited PI3K and VEGFR-2 with IC50 values of 2.21 and 68 nM, respectively, compared to 6.18 nM for compound LY294002 and 31.2 nM for compound sorafenib as PI3K and VEGFR-2 reference inhibitors . This suggests that benzofuran derivatives can have a dual inhibitory effect against PI3K and VEGFR-2, which are both potential targets for cancer therapy .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Substituent Position and Reactivity: The amino group at position 4 in the target compound distinguishes it from analogs with chloro or methyl groups (e.g., 4-Chloro-3-methylpyridine hydrochloride).

- Ring Saturation : Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate features a partially saturated pyridine ring, reducing aromaticity and altering electronic properties compared to fully aromatic derivatives .

Physicochemical Properties

- Solubility: The hydrochloride salt of the target compound improves aqueous solubility, a critical factor for bioavailability in drug development. In contrast, non-ionic analogs like methyl 3-amino-2,6-dichloropyridine-4-carboxylate may require organic solvents for dissolution .

- Lipophilicity : The methyl carboxylate group balances lipophilicity, whereas chloro-substituted analogs (e.g., 4-Chloro-3-methylpyridine hydrochloride) are more hydrophobic, impacting membrane permeability .

Q & A

Q. What stability-indicating assays are recommended for assessing the degradation profile of this compound under different storage conditions?

- Methodological Answer: Accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months) can identify degradation pathways. HPLC-UV or UPLC-MS methods with a C18 column and 0.1% formic acid in water/acetonitrile mobile phase are used to detect hydrolytic (ester cleavage) or oxidative (fluorine displacement) degradation products. Mass spectrometry confirms degradation product identities .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data (e.g., NMR) and crystallographic results when characterizing this compound?

- Methodological Answer: Discrepancies in tautomeric forms or protonation states between solution (NMR) and solid-state (X-ray) data require cross-validation. For example, if NMR suggests a free amino group but X-ray shows protonation, pH-dependent NMR studies can clarify ionization states. Computational tools (e.g., DFT for NMR chemical shift prediction) or variable-temperature crystallography (using SHELX-97) may reconcile differences .

Q. What methodological considerations are critical for optimizing the hydrochloride salt formation to enhance solubility?

- Methodological Answer: Salt formation efficiency depends on pH during acidification (target pH 1–2 for HCl addition) and solvent polarity. Co-solvents like isopropanol improve crystallinity. Solubility studies in biorelevant media (e.g., FaSSIF/FeSSIF) should compare hydrochloride vs. freebase forms. Dynamic vapor sorption (DVS) can assess hygroscopicity, which impacts stability .

Q. What experimental approaches are used to determine the crystal structure and intermolecular interactions of this hydrochloride salt?

- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K provides high-resolution data. Structure refinement via SHELXL-2018 resolves hydrogen bonding (e.g., N–H···Cl interactions) and π-stacking. ORTEP-3 graphical interfaces visualize thermal ellipsoids and validate anisotropic displacement parameters .

Q. How can computational chemistry tools be integrated with experimental data to predict reactivity or stability under varying conditions?

- Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts frontier molecular orbitals for reactivity (e.g., fluorine substitution susceptibility). Molecular dynamics (MD) simulations in explicit solvent models (e.g., SPC/E water) assess hydrolysis kinetics. Pair distribution function (PDF) analysis correlates amorphous/crystalline phase stability with experimental DSC data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.